4-fluoro-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-fluoro-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C17H14FN3OS2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.05623259 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Induced Synthesis and Antimicrobial Applications
A study by Desai, Rajpara, and Joshi (2013) details the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial properties. The presence of a fluorine atom enhances the antimicrobial activity of these compounds, with certain derivatives showing significant efficacy against various bacterial strains and fungi (Desai, Rajpara, & Joshi, 2013).
Donor-Acceptor Systems for Electrochemical Applications
Çakal, Akdag, Cihaner, and Önal (2021) developed fluorinated acceptor-based systems for electrochemical applications, demonstrating how the fluorine substitution affects the electrochemical and optical properties of these systems. This research opens up new possibilities for the use of such fluorinated compounds in electronic and photovoltaic devices (Çakal, Akdag, Cihaner, & Önal, 2021).
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing thiadiazole, showcasing their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have been identified as potential candidates for the development of new therapeutic agents, particularly for managing diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).
Fluorescent Sensors for Metal Ions
Research by Suman, Bubbly, Gudennavar, and Gayathri (2019) introduced benzimidazole and benzothiazole conjugated Schiff base compounds as fluorescent sensors for metal ions, such as Al3+ and Zn2+. These findings are significant for developing new materials for sensing and detecting metal ions in various environmental and biological contexts (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Properties
IUPAC Name |
4-fluoro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-4-2-3-5-13(11)10-23-17-21-20-16(24-17)19-15(22)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFMTQMUAUKUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.